2,5-Dimethylhexane-2,5-diamine
CAS No.: 23578-35-0
Cat. No.: VC3822793
Molecular Formula: C8H20N2
Molecular Weight: 144.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23578-35-0 |
|---|---|
| Molecular Formula | C8H20N2 |
| Molecular Weight | 144.26 g/mol |
| IUPAC Name | 2,5-dimethylhexane-2,5-diamine |
| Standard InChI | InChI=1S/C8H20N2/c1-7(2,9)5-6-8(3,4)10/h5-6,9-10H2,1-4H3 |
| Standard InChI Key | JWTVQZQPKHXGFM-UHFFFAOYSA-N |
| SMILES | CC(C)(CCC(C)(C)N)N |
| Canonical SMILES | CC(C)(CCC(C)(C)N)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2,5-Dimethylhexane-2,5-diamine features a symmetrical hexane backbone with methyl groups at positions 2 and 5, each bearing a primary amine functional group. The IUPAC name, 2,5-dimethylhexane-2,5-diamine, reflects this structure . The SMILES notation (CC(C)(CCC(C)(C)N)N) and InChI key (JWTVQZQPKHXGFM-UHFFFAOYSA-N) provide unambiguous representations of its stereochemistry . X-ray crystallography and computational modeling confirm its extended conformation, which minimizes steric clashes between methyl and amine groups .
Physicochemical Properties
Key physical properties include:
| Property | Value | Source Citation |
|---|---|---|
| Melting Point | 52°C (estimate) | |
| Boiling Point | 212.91°C (rough estimate) | |
| Density | 0.8485 g/cm³ | |
| Refractive Index | 1.4459 | |
| pKa | 11.20 ± 0.25 | |
| Viscosity (25°C) | 0.5 Pa·s |
The compound’s low density and moderate boiling point facilitate its use in liquid-phase reactions, while its high pKa enhances nucleophilicity in epoxy curing .
Synthesis and Industrial Production
Conventional Synthesis Routes
The primary synthesis involves the reaction of 2,5-dimethyl-2,5-dihydroxyhexane with hydrogen peroxide (H₂O₂) in sulfuric acid (H₂SO₄), yielding 2,5-dimethylhexane-2,5-dihydroperoxide as an intermediate . Subsequent amination via ammonia or alkylamines produces the diamine. Optimal conditions include:
This method achieves yields >80% but requires careful temperature control to prevent decomposition .
Advanced Catalytic Approaches
Recent studies demonstrate that co-feeding H₂S during isobutene dimerization at 375°C and 2:1 iso-C₄/H₂S ratio selectively produces 2,5-dimethylhexene precursors, which are subsequently aminated to the target diamine . This gas-phase method eliminates solvent waste and improves scalability, with total pressures up to 3.0 atm enhancing conversion rates .
Applications in Polymer Science and Beyond
Epoxy Resin Curing
As a sterically hindered amine, 2,5-dimethylhexane-2,5-diamine delays gelation in epoxy systems (21-hour pot life at 25°C), making it ideal for wet filament winding and composite manufacturing . Cured resins exhibit:
These properties outperform conventional curing agents like ethylene diamine, particularly in high-temperature aerospace applications .
Visbreaking of Polyolefins
The diamine’s derivatives, such as 2,5-dimethyl-2,5-di(tert-butylperoxy)hexane, serve as visbreaking agents for polypropylene and polyethylene . By inducing controlled chain scission, they reduce melt viscosity without compromising mechanical integrity, enabling reprocessing of recycled plastics .
Recent Research and Future Directions
Green Synthesis Initiatives
A 2023 study optimized H₂S co-feeding in isobutene dimerization, achieving 92% selectivity for 2,5-dimethylhexene at 375°C . This approach reduces reliance on peroxides and sulfuric acid, aligning with green chemistry principles .
Functionalized Derivatives
Patent US5210320A discloses one-step synthesis of alkylperoxy derivatives (e.g., 2,5-dimethyl-2,5-di(butylperoxy)hexane) using t-butanol and sulfuric acid, enhancing yield by 40% compared to prior methods . These derivatives show promise as low-odor initiators for PVC polymerization .
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